molecular formula C5H4N6 B13966981 6-Diazenyl-7H-purine CAS No. 70879-20-8

6-Diazenyl-7H-purine

Cat. No.: B13966981
CAS No.: 70879-20-8
M. Wt: 148.13 g/mol
InChI Key: BZMJAQPGGPNAHE-UHFFFAOYSA-N
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Description

6-Diazenyl-7H-purine is a heterocyclic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Diazenyl-7H-purine typically involves the reaction of diaminomaleonitrile (DAMN) with aromatic aldehydes to produce DAMN-based Schiff bases. These Schiff bases are then reacted with 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea in the presence of triethylamine as a catalyst to yield 8,9-dihydro-7H-purine-6-carboxamides . This method is efficient and can be carried out under reflux conditions in methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Diazenyl-7H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various purine derivatives, such as 8-cyanopurines and purine amides .

Scientific Research Applications

6-Diazenyl-7H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Diazenyl-7H-purine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Diazenyl-7H-purine stands out due to its unique diazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying purine-related biochemical pathways.

Properties

CAS No.

70879-20-8

Molecular Formula

C5H4N6

Molecular Weight

148.13 g/mol

IUPAC Name

7H-purin-6-yldiazene

InChI

InChI=1S/C5H4N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2,6H,(H,7,8,9,10)

InChI Key

BZMJAQPGGPNAHE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)N=N

Origin of Product

United States

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